molecular formula C16H17ClNO6P B1140769 5-Chloro-2-methoxy-N-[2-[4-(phosphonooxy)phenyl]ethyl]benzamide CAS No. 594854-55-4

5-Chloro-2-methoxy-N-[2-[4-(phosphonooxy)phenyl]ethyl]benzamide

Cat. No. B1140769
CAS RN: 594854-55-4
M. Wt: 385.73 g/mol
InChI Key: RHSICLBXTJYWMY-UHFFFAOYSA-N
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Description

P-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate is a specialty product for proteomics research . It has a CAS number of 594854-55-4 .


Molecular Structure Analysis

The molecular formula of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate is C16H15ClNO5P . It has a molecular weight of 367.72100 .

Scientific Research Applications

Synthesis and Characterization

Research has developed methods for synthesizing and characterizing phosphorus compounds, including derivatives similar to the specified compound. For instance, Macarie et al. (2004) synthesized p-Methoxybenzoyldialkylphosphonates through the Michaelis-Arbuzov reaction, using these compounds as photoinitiators for radicalic polymerization of acrylic monomers, demonstrating the versatility of phosphonate derivatives in material science applications (Macarie et al., 2004).

Antimicrobial and Antiviral Activities

Several studies have shown the antimicrobial and antiviral potential of phosphonate derivatives. Hocková et al. (2003) explored 5-substituted-2,4-diaminopyrimidine derivatives, highlighting their significant inhibition of retrovirus replication in cell culture, which points to their potential as antiviral agents (Hocková et al., 2003). Additionally, Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, indicating modest activity against certain bacteria and fungi, suggesting potential applications in addressing microbial resistance (Patel et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves the reaction of 5-chloro-2-methoxybenzoic acid with ethylenediamine to form the corresponding amide. This amide is then reacted with benzene phosphonic acid chloride to yield the final product.", "Starting Materials": [ "5-chloro-2-methoxybenzoic acid", "ethylenediamine", "benzene phosphonic acid chloride" ], "Reaction": [ "Step 1: 5-chloro-2-methoxybenzoic acid is reacted with ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 2: The amide is then reacted with benzene phosphonic acid chloride in the presence of a base such as triethylamine to yield the final product, p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate." ] }

CAS RN

594854-55-4

Molecular Formula

C16H17ClNO6P

Molecular Weight

385.73 g/mol

IUPAC Name

[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C16H17ClNO6P/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24-25(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H2,20,21,22)

InChI Key

RHSICLBXTJYWMY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)P(=O)([O-])[O-]

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)OP(=O)(O)O

synonyms

5-Chloro-2-methoxy-N-[2-[4-(phosphonooxy)phenyl]ethyl]benzamide; 

Origin of Product

United States

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